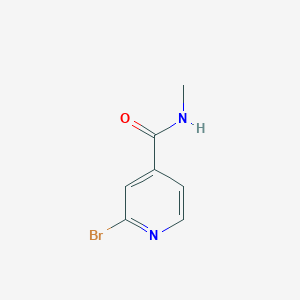

2-Bromo-N-methylisonicotinamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-N-methylpyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O/c1-9-7(11)5-2-3-10-6(8)4-5/h2-4H,1H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHTGUQFOXREDMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC(=NC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90376241 | |

| Record name | 2-BROMO-N-METHYLISONICOTINAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

337536-01-3 | |

| Record name | 2-BROMO-N-METHYLISONICOTINAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-N-methylisonicotinamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualization Within Halogenated Pyridine Carboxamide Chemistry

Halogenated pyridines are a class of heterocyclic compounds that have at least one halogen atom attached to a pyridine (B92270) ring. researchgate.net These compounds are of significant interest in synthetic organic chemistry due to their utility as versatile intermediates. The presence of a halogen atom, such as bromine, provides a reactive handle for various cross-coupling reactions, enabling the construction of complex molecular architectures. researchgate.net

The chemistry of halogenated pyridine carboxamides, a subset of this class, is particularly rich. The carboxamide group, an amide derivative of a carboxylic acid, further enhances the molecular diversity that can be achieved. The nitrogen and carbonyl groups of the amide can participate in hydrogen bonding and act as coordination sites, which is of particular importance in medicinal chemistry for drug-receptor interactions.

2-Bromo-N-methylisonicotinamide, with its bromine atom at the 2-position and an N-methyl-substituted carboxamide at the 4-position of the pyridine ring, is a prime example of this class. The electronic properties of the pyridine ring, influenced by the nitrogen atom, affect the reactivity of the bromine atom, making it susceptible to nucleophilic substitution and a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. researchgate.net A general synthetic route to produce 2-halogen-pyridine-carboxylic acid amides involves the reaction of a 2-halogen-pyridine-carboxylic acid chloride with an appropriate amine.

Significance As a Research Intermediate and Building Block in Medicinal Chemistry

The true value of 2-Bromo-N-methylisonicotinamide lies in its role as a versatile building block for the synthesis of more complex and often biologically active molecules. Its utility stems from the ability to selectively modify the molecule at the bromine-substituted position. This strategic functionalization is a cornerstone of modern drug discovery and development.

A key application of this chemical intermediate is in the generation of diverse molecular libraries through parallel synthesis. By employing various coupling partners in reactions with the bromo-substituent, chemists can rapidly produce a wide range of derivatives. This approach is instrumental in the early stages of drug discovery for identifying lead compounds with desired biological activities.

The synthesis of (S)-2-aryl-N-(1-phenylethylisonicotinamides) provides a clear example of this principle. In this research, 2-bromoisonicotinic acid, a direct precursor to this compound, is reacted with (S)-1-phenylethaneamine to form an amide, which is then subjected to a Suzuki-Miyaura cross-coupling reaction to introduce various aryl groups at the 2-position. researchgate.net This highlights the synthetic utility of the bromo-pyridine scaffold in creating novel chemical entities with potential therapeutic applications.

Overview of Academic Research Trajectories for 2 Bromo N Methylisonicotinamide and Its Derivatives

Established Synthetic Pathways to this compound and its Proximal Precursors

The synthesis of this compound involves several key steps, including the introduction of a bromine atom onto a pyridine (B92270) ring, the formation of an amide bond, and the preparation of essential intermediates.

Strategies for Introducing the Bromine Moiety onto Pyridine Scaffolds

The introduction of a bromine atom at the 2-position of a pyridine ring is a crucial step in the synthesis of this compound. Several methods are available for this transformation. One common approach is the diazotization of 2-aminopyridine (B139424), followed by a bromination reaction. google.com This process typically involves reacting 2-aminopyridine with hydrobromic acid and bromine to form a perbromide intermediate, which is then diazotized with sodium nitrite. google.com The resulting diazonium salt is subsequently treated with a neutralizing agent, such as sodium hydroxide, to yield 2-bromopyridine (B144113). google.com

Another strategy involves the direct bromination of pyridine derivatives. For instance, the use of N-bromosuccinimide (NBS) can be employed for the bromination of certain pyridine scaffolds. acs.orgresearchgate.net In some cases, the regioselectivity of the bromination can be controlled by the presence of directing groups on the pyridine ring. nih.gov For example, electrochemical bromination using bromine salts has been shown to achieve meta-bromination of pyridines with the aid of a directing group. nih.gov

Amide Bond Formation Techniques for N-methylisonicotinamide Synthesis

The formation of the N-methylamide group is another critical transformation. A common laboratory method for preparing amides is the reaction of a carboxylic acid with an amine. libretexts.org In the context of this compound, this would involve the reaction of 2-bromoisonicotinic acid with methylamine. While this reaction can be slow at room temperature, it can be facilitated by the use of coupling agents. libretexts.orgyoutube.com

A highly effective method for amide bond formation involves the use of an acid chloride. The reaction of an acid chloride with an amine is a classic and efficient way to form amides. libretexts.org In this case, 2-bromoisonicotinoyl chloride would be reacted with methylamine. This reaction proceeds through a nucleophilic acyl substitution mechanism, where the amine attacks the carbonyl carbon of the acid chloride, leading to the formation of the amide. youtube.comlibretexts.org

Furthermore, enzymatic methods can also be employed for amide bond formation, offering a green and efficient alternative. libretexts.org Additionally, methyltransferases can be utilized for the N-methylation of an existing amide bond. nih.gov

A study by Fatima Ahmad and colleagues demonstrated the synthesis of (S)-2-bromo-N-(1-phenylethyl)isonicotinamide by reacting 2-bromoisonicotinic acid with (S)-1-phenylethaneamine in the presence of pyridine and titanium tetrachloride. researchgate.net A similar approach could be adapted for the synthesis of this compound.

Preparation of Halogenated Isonicotinoyl Chlorides as Key Intermediates

The synthesis of 2-bromoisonicotinoyl chloride is a key step as it provides a highly reactive intermediate for the subsequent amide formation. Isonicotinoyl chloride hydrochloride can be synthesized from isonicotinic acid by reacting it with thionyl chloride. prepchem.commdpi.com A similar procedure can be applied to 2-bromoisonicotinic acid to obtain 2-bromoisonicotinoyl chloride. The reaction typically involves heating the carboxylic acid with an excess of thionyl chloride. prepchem.com The excess thionyl chloride is then removed, and the resulting acid chloride can be used in the next step without further purification. prepchem.commdpi.com

It is generally considered more synthetically advantageous to introduce substituents onto the pyridine ring of isonicotinic acid or its esters before converting it to the acid chloride. researchgate.net

Functional Group Interconversions and Derivatization Strategies on the this compound Core

The bromine atom on the this compound core provides a reactive handle for a variety of functional group interconversions and derivatization strategies, primarily through cross-coupling and nucleophilic substitution reactions.

Palladium-Catalyzed Cross-Coupling Reactions at the Bromine Position (e.g., Sonogashira Coupling Analogues)

The bromine atom at the 2-position of the pyridine ring is susceptible to various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide range of functional groups.

The Sonogashira coupling , which forms a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne, is a prominent example. scirp.orgscirp.orgresearchgate.netresearchgate.netrsc.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. scirp.orgresearchgate.net The Sonogashira reaction has been successfully applied to 2-bromopyridine derivatives, demonstrating its utility in functionalizing this position. scirp.orgscirp.orgresearchgate.net The reaction conditions, including the choice of catalyst, ligand, base, and solvent, can be optimized to achieve high yields. scirp.org

Other palladium-catalyzed cross-coupling reactions applicable to 2-bromopyridines include:

Suzuki-Miyaura coupling: This reaction couples an organoboron compound with a halide. It is a versatile method for forming biaryl structures.

Negishi coupling: This reaction involves the coupling of an organozinc compound with a halide. acs.orgnih.gov It has been shown to be effective for the cross-coupling of 2-bromopyridines with various alkylzinc reagents. acs.org

Buchwald-Hartwig amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine.

These cross-coupling reactions significantly expand the chemical space accessible from this compound, enabling the synthesis of a diverse library of derivatives. nih.gov

Nucleophilic Aromatic Substitution Reactions on the Pyridine Ring

The pyridine ring in this compound is electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNA_r) reactions. wikipedia.orgyoutube.com In these reactions, a nucleophile displaces the bromide leaving group. The reactivity of the pyridine ring towards nucleophilic attack is enhanced by the presence of the electron-withdrawing nitrogen atom. youtube.com

The mechanism of S_NAr reactions on pyridine derivatives typically involves the formation of a Meisenheimer-like intermediate. wikipedia.org The rate of these reactions can be influenced by the nature of the nucleophile, the solvent, and the presence of activating groups on the pyridine ring. acs.orgnih.govrsc.org

Common nucleophiles used in S_NAr reactions on halopyridines include alkoxides, thiolates, and amines. acs.org For instance, the reaction of 2-bromopyridines with methoxide (B1231860) or thiomethoxide ions has been studied to understand the kinetics of these substitutions. acs.org The Chichibabin reaction, where pyridine reacts with an alkali-metal amide to form an aminopyridine, is a classic example of nucleophilic substitution on a pyridine ring. wikipedia.org

The reactivity order of halogens in S_NAr reactions on activated pyridinium (B92312) ions has been observed to be different from the typical element effect, with bromo-substituted pyridiniums showing similar reactivity to chloro- and iodo-substituted counterparts. nih.govrsc.org

Modifications of the Pyridine Nitrogen and Amide Functionality

The structure of this compound incorporates two key functional groups that are amenable to a variety of chemical transformations: the pyridine nitrogen and the N-methylamide moiety. These sites allow for the synthesis of a diverse range of derivatives.

Modifications of the Pyridine Nitrogen:

The lone pair of electrons on the pyridine nitrogen atom makes it a site for electrophilic attack, leading to the formation of N-oxides or pyridinium salts.

N-Oxidation: The pyridine nitrogen can be oxidized to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as peroxy acids. For instance, related 2-halopyridines can be oxidized to their N-oxides using peracetic acid generated in situ from hydrogen peroxide and acetic acid. google.com The use of microreactors for the N-oxidation of pyridine derivatives, including 2-bromopyridine, has been shown to improve conversion rates compared to batch processes. bme.hu The resulting N-oxide can then serve as a precursor for further functionalization. acs.orgacs.orgresearchgate.net

N-Alkylation: The pyridine nitrogen can be alkylated to form a pyridinium salt. This reaction typically involves treatment with an alkyl halide. For example, N-alkylation of 2-pyridone derivatives has been achieved using alkyl halides in the presence of tetralkylammonium fluorides. google.com Similarly, N-alkylation of aminopyridines can be accomplished with various alkylating agents. researchgate.netchemrxiv.org For this compound, this would result in a quaternary ammonium (B1175870) salt, enhancing its solubility in polar solvents and modifying its electronic properties.

Modifications of the Amide Functionality:

The N-methylamide group is a robust functional group, but it can undergo several important chemical transformations, primarily hydrolysis and reduction.

Hydrolysis: The amide bond can be cleaved through hydrolysis under either acidic or basic conditions to yield the parent carboxylic acid (2-bromoisonicotinic acid) and methylamine. youtube.comkhanacademy.org Catalytic methods for amide hydrolysis under neutral conditions have also been developed, for instance, using copper(II) complexes. rsc.org Enzymatic hydrolysis, which offers high selectivity and mild reaction conditions, is another potential route for cleaving the amide bond. nih.govnih.gov

Reduction: The amide can be reduced to the corresponding secondary amine. A common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄). youtube.comlibretexts.org This reaction would convert the N-methylamide group of this compound into a (2-bromo-pyridin-4-yl)methyl-methyl-amine. Other metal-free catalytic reduction methods using silanes have also been reported, offering a milder alternative. organic-chemistry.org

The following table summarizes the potential modifications of this compound:

| Functional Group | Reaction | Reagents/Conditions | Product Type |

| Pyridine Nitrogen | N-Oxidation | Peroxy acids (e.g., peracetic acid) | Pyridine-N-oxide |

| Pyridine Nitrogen | N-Alkylation | Alkyl halides | Pyridinium salt |

| Amide | Hydrolysis | Acid (e.g., HBr) or Base (e.g., NaOH), heat | Carboxylic acid + Amine |

| Amide | Reduction | LiAlH₄ or silane-based reagents | Secondary amine |

Green Chemistry Approaches and Sustainable Synthesis Considerations for Pyridine Carboxamides

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of pyridine carboxamides, including this compound, can benefit from these approaches to improve sustainability.

Traditional amide synthesis often involves the use of coupling reagents that generate significant amounts of byproducts, or harsh reaction conditions. Green alternatives focus on direct amidation methods, the use of biocatalysts, and solvent-free conditions.

Microwave-Assisted Synthesis: Microwave irradiation has been utilized for the direct synthesis of amides from carboxylic acids and amines. This method can be performed under solvent-free conditions using a catalyst such as ceric ammonium nitrate, leading to rapid and efficient reactions with minimal waste. mdpi.com

Enzymatic Synthesis: Lipases, such as Candida antarctica lipase (B570770) B (CALB), have been employed as biocatalysts for amide bond formation. nih.gov These enzymatic methods are highly selective, operate under mild conditions, and often use greener solvents, resulting in high yields and purity without the need for extensive purification. nih.gov

Solvent-Free Synthesis: The development of solvent-free or solid-state reaction conditions is a key aspect of green chemistry. One such approach involves the direct heating of a mixture of a carboxylic acid and urea (B33335) in the presence of a catalyst like boric acid. semanticscholar.orgbohrium.comresearchgate.net This method is simple, rapid, and avoids the use of hazardous solvents. semanticscholar.orgbohrium.comresearchgate.net

The following table outlines some green chemistry approaches applicable to the synthesis of pyridine carboxamides:

| Green Chemistry Approach | Key Features | Example Conditions |

| Microwave-Assisted Synthesis | Solvent-free, rapid, high efficiency | Carboxylic acid, amine, ceric ammonium nitrate, microwave irradiation mdpi.com |

| Enzymatic Synthesis | High selectivity, mild conditions, green solvents | Carboxylic acid, amine, Candida antarctica lipase B, cyclopentyl methyl ether nih.gov |

| Solvent-Free Synthesis | No hazardous solvents, simple procedure | Carboxylic acid, urea, boric acid, direct heating semanticscholar.orgbohrium.comresearchgate.net |

By incorporating these sustainable practices, the synthesis of this compound and other pyridine carboxamides can be made more environmentally friendly, aligning with the goals of modern chemical manufacturing.

Mechanistic Investigations of Nucleophilic Aromatic Substitution on Halogenated Pyridine Systems

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing halogenated pyridines. The electron-deficient nature of the pyridine ring, particularly at the 2- and 4-positions, makes it susceptible to attack by nucleophiles. scribd.com The presence of an N-methyl group in the form of a pyridinium salt further enhances this reactivity. researchgate.net

The classical SNAr mechanism proceeds via a two-step addition-elimination pathway, forming a Meisenheimer complex as an intermediate. However, recent studies have also identified concerted SNAr (c_S_NAr) mechanisms, particularly for certain substrates. researchgate.net In the context of halogenated pyridines, the nature of the halogen atom (the leaving group) plays a crucial role in the reaction kinetics and mechanism. A common trend observed for leaving group ability in SNAr reactions is F > Cl ≈ Br > I, often referred to as the "element effect". nih.gov This order suggests that the rate-determining step is the initial nucleophilic attack. nih.gov

However, studies on N-methylpyridinium compounds have shown deviations from this trend. For instance, the reaction of 2-substituted N-methylpyridinium ions with piperidine (B6355638) in methanol (B129727) exhibited a different leaving group order: 2-CN ≥ 4-CN > 2-F ~ 2-Cl ~ 2-Br ~ 2-I. nih.gov This suggests a change in the rate-determining step, which was found to be the deprotonation of the addition intermediate. nih.gov

Table 1: Comparison of Leaving Group Reactivity in SNAr Reactions

| Substrate Type | Typical Leaving Group Order | Observed Order in N-Methylpyridinium Systems nih.gov |

| Activated Aryl Halides | F > Cl ≈ Br > I | Not applicable |

| N-Methylpyridinium Ions | Not applicable | 2-CN ≥ 4-CN > 2-F ~ 2-Cl ~ 2-Br ~ 2-I |

Role of the Bromine Atom in Modulating Reactivity and Regioselectivity

The bromine atom at the 2-position of the pyridine ring in this compound significantly influences its reactivity. While bromine is a good leaving group in nucleophilic substitution reactions, its reactivity can be modulated by various factors. In the context of N-methylpyridinium salts, the reactivity of a 2-bromo substituent is comparable to that of 2-chloro and 2-iodo substituents in reactions with piperidine. nih.gov

The position of the bromine atom also dictates the regioselectivity of reactions. For instance, in the bromination of pyridine, the reaction typically yields 3-bromopyridine (B30812) and 3,5-dibromopyridine. scribd.com However, the introduction of an N-methyl group to form a pyridinium salt activates the 2- and 6-positions towards nucleophilic attack. researchgate.net The reaction of 1-methyl-2,6-dibromopyridinium salts with dilute alkali results in the formation of 1-methyl-6-bromo-2-pyridone, demonstrating the preferential substitution at the 2-position. researchgate.net

Computational studies have also shed light on the role of steric interactions in determining reactivity. For example, in the halogenation of pyridines via phosphonium (B103445) salts, the differential reactivity of 2- and 3-substituted pyridines is attributed to steric hindrance during the departure of the phosphine (B1218219) group in the transition state. nih.gov

Catalytic and Electrocatalytic Pathways of Pyridine Carboxamide Derivatives

Pyridine carboxamide derivatives can participate in various catalytic and electrocatalytic transformations. One notable area of research is the electrocatalytic hydrogenation of pyridines to produce piperidines, which are valuable in the pharmaceutical industry. chemrxiv.org This process offers a more environmentally friendly alternative to traditional high-temperature and high-pressure thermochemical methods. chemrxiv.orgnih.gov

Recent studies have demonstrated the efficient electrocatalytic hydrogenation of pyridine and its derivatives using a rhodium on carbon (Rh/C) catalyst in an anion-exchange membrane (AEM) electrolyzer. nih.gov This method achieves high yields and current efficiencies at ambient temperature and pressure. chemrxiv.orgnih.gov The mechanism involves the reduction of the rhodium oxide layer on the catalyst surface to expose the active Rh(0) species. nih.gov

Furthermore, pyridine-containing structures are integral to the design of molecular catalysts for CO2 reduction. Iron polypyridine complexes, for example, have been investigated for their ability to catalytically convert CO2 to other useful chemicals. nih.gov The electronic properties of the pyridine ring and its substituents are crucial for tuning the catalytic activity and selectivity of these complexes.

Kinetic Analysis of Chemical Transformations Involving N-Methyl Isonicotinamide (B137802) Scaffolds

The N-methyl isonicotinamide scaffold is a key structural motif in various biological and chemical processes. A prominent example is the enzymatic N-methylation of nicotinamide (a structural analogue of isonicotinamide) by nicotinamide N-methyltransferase (NNMT). nih.govnih.gov This enzyme plays a significant role in cellular metabolism and has been implicated in various diseases. nih.gov

Kinetic studies of human NNMT have revealed a rapid equilibrium ordered mechanism. nih.gov In this mechanism, the enzyme first binds to S-adenosylmethionine (SAM), followed by the binding of nicotinamide. The methyl transfer then occurs, and the products, S-adenosylhomocysteine (SAH) and methylated nicotinamide, are released sequentially. nih.govnih.gov

Detailed kinetic analyses, including initial velocity, product inhibition, and dead-end analogue inhibition studies, have been instrumental in elucidating this mechanism. nih.gov More advanced techniques, such as surface plasmon resonance (SPR) biosensors, have been employed to quantify the substrate binding kinetics, catalysis rate, and product release in a single experiment for NNMT inhibitors that are turned over by the enzyme. nih.gov

Table 2: Key Kinetic Parameters in the NNMT-Catalyzed Reaction

| Parameter | Description | Significance |

| kon | Association rate constant for substrate binding. | Reflects the speed at which the substrate binds to the enzyme. |

| koff | Dissociation rate constant for substrate unbinding. | Indicates the stability of the enzyme-substrate complex. |

| kcat | Catalytic rate constant (turnover number). | Represents the maximum number of substrate molecules converted to product per enzyme active site per unit time. |

| KM | Michaelis constant. | An indicator of the substrate concentration at which the reaction rate is half of its maximum. |

Advanced Spectroscopic and Structural Characterization of 2 Bromo N Methylisonicotinamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

For 2-Bromo-N-methylisonicotinamide, the ¹H NMR spectrum would be expected to show distinct signals corresponding to the protons on the pyridine (B92270) ring and the N-methyl group. The chemical shifts (δ) of the pyridine protons are influenced by the electron-withdrawing effects of the nitrogen atom and the bromine substituent. The coupling patterns between adjacent protons would reveal their relative positions on the ring. The N-methyl group would typically appear as a singlet, with its chemical shift providing information about the electronic environment around the amide functionality.

The ¹³C NMR spectrum provides complementary information by detecting the carbon framework of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of the pyridine ring carbons would be indicative of their position relative to the nitrogen and bromine atoms. The carbonyl carbon of the amide group would appear at a characteristic downfield shift. Analysis of ¹³C NMR data for related bromo-substituted alkanes, such as 2-bromo-2-methylpropane, shows that the carbon atom directly attached to the bromine atom exhibits a specific chemical shift, a principle that can be applied to the analysis of this compound. docbrown.info

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: Actual chemical shifts may vary depending on the solvent and experimental conditions. This table is for illustrative purposes.)

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Pyridine H-3 | 8.5 - 8.7 | 120 - 125 |

| Pyridine H-5 | 7.8 - 8.0 | 140 - 145 |

| Pyridine H-6 | 8.6 - 8.8 | 150 - 155 |

| N-CH₃ | 2.8 - 3.0 | 25 - 30 |

| C=O | - | 165 - 170 |

| C-Br | - | 130 - 135 |

Infrared (IR) Spectroscopy for Vibrational Analysis and Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. Each type of bond (e.g., C=O, N-H, C-H, C-Br) vibrates at a characteristic frequency, resulting in a unique IR spectrum that acts as a molecular "fingerprint". docbrown.info

In the IR spectrum of this compound, several key absorption bands would be expected. The N-H stretching vibration of the secondary amide would typically appear in the region of 3300-3500 cm⁻¹. The C=O stretching vibration of the amide group (Amide I band) is a strong, sharp peak usually found between 1630 and 1680 cm⁻¹. The N-H bending vibration (Amide II band) is observed around 1510-1570 cm⁻¹. The aromatic C-H stretching vibrations of the pyridine ring would be seen above 3000 cm⁻¹, while the C-C and C-N stretching vibrations within the ring would produce a series of bands in the 1400-1600 cm⁻¹ region. The C-Br stretching vibration is typically found in the fingerprint region of the spectrum, at lower wavenumbers, often between 500 and 750 cm⁻¹. docbrown.info

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| N-H (Amide) | Stretching | 3300 - 3500 |

| C-H (Aromatic) | Stretching | > 3000 |

| C-H (Alkyl) | Stretching | 2850 - 2960 |

| C=O (Amide I) | Stretching | 1630 - 1680 |

| N-H (Amide II) | Bending | 1510 - 1570 |

| C=C, C=N (Pyridine Ring) | Stretching | 1400 - 1600 |

| C-Br | Stretching | 500 - 750 |

Mass Spectrometry (MS) Applications in Compound Characterization and Derivatization Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for analyzing its fragments to elucidate its structure.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a molecule. libretexts.org This is possible because the exact masses of atoms are not integers. For this compound (C₇H₇BrN₂O), HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions. nih.gov Predicted collision cross section values can also be calculated for different adducts of the molecule. uni.lu

A key feature in the mass spectrum of a bromine-containing compound is the characteristic isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, which occur in nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). libretexts.orgresearchgate.net This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by two mass units. libretexts.orgyoutube.comyoutube.com This distinctive "doublet" is a clear indicator of the presence of a single bromine atom in the molecule. youtube.com For molecules containing multiple bromine atoms, the isotopic pattern becomes more complex but remains predictable. youtube.com

Liquid chromatography-mass spectrometry (LC-MS/MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of tandem mass spectrometry. nih.gov This is particularly useful for analyzing complex mixtures, such as reaction products or biological samples, where this compound or its derivatives might be present. researchgate.netphenomenex.com The LC separates the components of the mixture, and the MS/MS provides structural information for each component. researchgate.net This technique allows for the sensitive and selective quantification of target compounds, even at very low concentrations. nih.gov Derivatization with reagents like picolinic acid can be used to improve the detection of certain functional groups. researchgate.net

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. mdpi.com By diffracting X-rays through a single crystal of a compound, a detailed map of electron density can be generated, from which the precise positions of atoms and the bonds between them can be determined. nih.gov

For this compound, an X-ray crystal structure would provide unambiguous confirmation of its molecular structure. It would reveal the bond lengths, bond angles, and torsion angles within the molecule, offering insights into its conformation in the solid state. researchgate.netnih.gov Furthermore, the crystal packing arrangement would show how the molecules interact with each other through intermolecular forces such as hydrogen bonding (e.g., between the amide N-H and the carbonyl oxygen of a neighboring molecule) and halogen bonding (involving the bromine atom). rsc.org This information is crucial for understanding the physical properties of the compound and how it might interact with biological targets. mdpi.com

Analysis of Intermolecular and Intramolecular Hydrogen Bonding Interactions

The molecular architecture of this compound, featuring a pyridine ring, an amide group, and a bromine substituent, allows for a variety of hydrogen bonding interactions that are critical in defining its supramolecular structure. The amide group (-C(O)NHCH₃) is a classic hydrogen bond donor (the N-H group) and acceptor (the carbonyl oxygen). The nitrogen atom in the pyridine ring also serves as a potential hydrogen bond acceptor site.

Intramolecularly, hydrogen bonding is less likely due to the rigidity of the pyridine ring and the typical trans conformation of the N-methyl amide group, which would place the N-H proton far from the pyridine nitrogen or the bromine atom.

Intermolecularly, these interactions are paramount in the solid state. The most significant hydrogen bond is the N−H···O interaction, where the amide hydrogen of one molecule bonds with the carbonyl oxygen of a neighboring molecule. This interaction typically leads to the formation of one-dimensional chains or tapes. rsc.orgfrontiersin.org For instance, in the nicotinamide-oxalic acid salt, strong intermolecular hydrogen bonds of the N-H···O type are the key driving force for crystal formation. frontiersin.org

Furthermore, weaker C−H···O and C−H···N hydrogen bonds can occur, involving the aromatic C-H groups of the pyridine ring and the methyl C-H groups. frontiersin.org The pyridine nitrogen can accept a hydrogen bond from an amide N-H or an aromatic C-H of an adjacent molecule, leading to more complex, three-dimensional networks. The presence of the bromine atom can influence the acidity of the adjacent aromatic proton, potentially modulating the strength of any C-H···X interactions. Studies on related substituted amino-alcohols show that halogen substituents can significantly reinforce hydrogen bonds. mdpi.com

The specific interactions and resulting synthons can be comprehensively identified using techniques like two-dimensional solid-state NMR, which can probe proton proximities and establish connectivities, as demonstrated in studies of indomethacin–nicotinamide (B372718) cocrystals. rsc.org

Table 1: Potential Hydrogen Bonding Interactions in this compound

| Donor | Acceptor | Type | Strength | Probable Motif |

| Amide N-H | Carbonyl O | Intermolecular | Strong | Centrosymmetric Dimers or Chains |

| Amide N-H | Pyridine N | Intermolecular | Moderate | Chains/Sheets |

| Ring C-H | Carbonyl O | Intermolecular | Weak | Network Stabilization |

| Ring C-H | Pyridine N | Intermolecular | Weak | Network Stabilization |

| Methyl C-H | Carbonyl O | Intermolecular | Weak | Network Stabilization |

Examination of π-Stacking Interactions in Crystal Lattices

The planar, electron-deficient aromatic ring of this compound is predisposed to engage in π-stacking interactions, which are crucial for the stabilization of its crystal lattice. These interactions arise from attractive non-covalent forces between aromatic rings. The introduction of an electron-withdrawing bromine atom and the pyridine nitrogen atom makes the ring electron-deficient, which favors stacking with electron-rich aromatic systems but also influences self-stacking arrangements.

In the crystal lattice of this compound or its derivatives, π-stacking can manifest in several geometries:

Parallel-displaced: This is the most common arrangement, where rings stack on top of each other with a lateral offset. This geometry minimizes repulsive π-electron interactions while maximizing attractive quadrupole and van der Waals forces. nih.gov

T-shaped or Edge-to-face: Here, the edge of one aromatic ring (the positive potential of the C-H bonds) points towards the face of another ring (the negative potential of the π-cloud).

The interplay between π-stacking and hydrogen bonding is a defining feature of the crystal packing. rsc.org Often, hydrogen-bonded layers or chains are further stabilized by π-stacking interactions between adjacent layers. The strength of these interactions can be substantial, with binding energies reaching up to -14.6 kcal/mol in stacked dimers of nitroarenes with aromatic amino acids like tryptophan. nih.gov The strength of stacking interactions generally follows the order Trp > Tyr > Phe, highlighting the influence of the ring's electronic nature. nih.gov In structures containing both hydrogen bond donors/acceptors and aromatic rings, the final crystal structure represents a compromise between forming the strongest possible hydrogen bonds and achieving optimal π-stacking. rsc.org The presence of bulky substituents or coordinated metal ions can regulate the stacking patterns, varying them from simple dimeric associations to infinite 2D motifs. rsc.orgmdpi.com

Electronic Absorption and Electron Paramagnetic Resonance (EPR) Spectroscopy of Related Metal Complexes

This compound, like its parent compound nicotinamide, can act as a ligand, coordinating to metal ions primarily through the pyridine ring nitrogen. bioline.org.br The study of the resulting metal complexes by electronic absorption (UV-Vis) and Electron Paramagnetic Resonance (EPR) spectroscopy provides valuable information on the coordination environment, geometry, and electronic structure of the metal center. nih.govnih.gov

Electronic Absorption Spectroscopy: The electronic spectra of transition metal complexes involving nicotinamide-type ligands are characterized by d-d transitions and charge transfer bands. dergipark.org.tr The energy and intensity of these bands are indicative of the coordination geometry. For example, Cu(II) complexes with nicotinamide have been shown to adopt tetragonal or square planar geometries, while Co(II) and Ni(II) complexes often favor octahedral structures. nih.govresearchgate.net The d-d transitions are typically weak and appear in the visible region of the spectrum. Their positions can be used to calculate ligand field parameters, which quantify the electronic effect of the ligand on the metal d-orbitals.

Table 2: Typical Electronic Transitions for Nicotinamide-related Metal Complexes

| Metal Ion | Typical Geometry | Observed d-d Transitions |

| Cu(II) | Square Planar/Tetragonal | ²B₁g → ²A₁g, ²B₁g → ²Eg |

| Co(II) | Octahedral | ⁴T₁g(F) → ⁴T₂g(F), ⁴T₁g(F) → ⁴A₂g(F), ⁴T₁g(F) → ⁴T₁g(P) |

| Ni(II) | Octahedral | ³A₂g(F) → ³T₂g(F), ³A₂g(F) → ³T₁g(F), ³A₂g(F) → ³T₁g(P) |

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is a powerful technique for studying paramagnetic metal complexes, i.e., those with unpaired electrons, such as many Cu(II) and Co(II) species. illinois.edu The EPR spectrum is sensitive to the local environment of the unpaired electron and provides g-values and hyperfine coupling constants (A). These parameters offer a detailed picture of the metal-ligand bonding and the symmetry of the coordination sphere. nih.goviitb.ac.in

For instance, in Co(II) complexes with NAD⁺ (which contains the nicotinamide moiety), anisotropic EPR spectra with resolved g-values (e.g., g_z = 2.01, g_x = 2.38, g_y = 3.06) indicate a low-spin Co(II) configuration in a distorted coordination environment. nih.gov Similarly, EPR studies of dimeric copper(II) carboxylate complexes with nicotinamide show features characteristic of antiferromagnetically coupled metal centers, allowing for the calculation of zero-field splitting parameters. researchgate.net The g-values are particularly sensitive to distortions from ideal octahedral or tetrahedral symmetry and reflect the degree of covalent character in the metal-ligand bonds. illinois.edunih.gov

Medicinal Chemistry and Biological Activity Research on 2 Bromo N Methylisonicotinamide Analogues

Structure-Activity Relationship (SAR) Studies of 2-Bromo-N-methylisonicotinamide Derivatives

The systematic modification of the this compound scaffold has allowed researchers to dissect the contributions of its key chemical features to biological activity. These studies form the foundation for rational drug design, enabling the fine-tuning of interactions with specific biological targets.

The bromine atom on the pyridine (B92270) ring of nicotinamide-based compounds plays a significant role in modulating their biological activity. Its electronic and steric properties can profoundly influence how these molecules fit into and interact with the binding sites of enzymes and receptors. The effect of a bromo substituent is highly context-dependent; in some molecular frameworks, it is an essential requirement for activity, while in others, it can be detrimental. For instance, in a series of 2,3-diaryl-4-thiazolidinone derivatives, a bromo group attached to the phenylethyl amino group was found to be a critical structural feature for inhibiting cancer cell migration. mdpi.com Conversely, for certain benzoylbenzophenone analogues targeting cathepsin L, bromo substituents on the outer rings led to reduced inhibitory activity due to increased steric bulk. mdpi.com This highlights that the positioning and the specific molecular context of the bromine atom are crucial determinants of its impact on biological function.

The N-methyl amide portion of the molecule is a key interaction domain, often involved in forming critical hydrogen bonds with target proteins. Research on related scaffolds, such as N-Methylpyridine-2-carboxamides, has demonstrated the importance of this moiety for achieving high potency and selectivity, particularly for BET bromodomains. nih.gov The amide can act as both a hydrogen bond donor and acceptor, anchoring the ligand within the binding pocket. SAR studies on amide-based antagonists have shown that modulating the properties of this linker region, such as its flexibility and hydrogen bonding capacity, can significantly alter potency. nih.gov Furthermore, masking charged atoms within this part of the molecule has been shown to reduce undesirable off-target activities at receptors like the α1-adrenergic receptor and the hERG channel, thereby improving the selectivity profile of the compounds. nih.gov The development of highly soluble compounds based on a picolinamide (B142947) (pyridine-2-carboxamide) chemotype underscores the favorability of this moiety in creating drug-like molecules. nih.gov

Investigation of Molecular Targets and Ligand-Target Interactions

Analogues of this compound have been investigated for their inhibitory activity against several important protein targets. These studies have not only identified potent inhibitors but have also provided detailed insights into their binding modes and the molecular basis for their selectivity.

Nicotinamide (B372718) N-methyltransferase (NNMT) is a cytosolic enzyme that has been linked to metabolic diseases, making it an attractive therapeutic target. nih.gov Researchers have identified small molecule inhibitors of NNMT and developed comprehensive SARs. nih.gov Studies revealed that quinolinium-based analogues can act as potent NNMT inhibitors with activity in the low micromolar range. nih.govresearchgate.net X-ray crystallography and molecular docking studies have elucidated the binding modes of these inhibitors. nih.govnih.gov They typically occupy the binding pocket for the enzyme's natural substrate, nicotinamide. nih.gov The potency of these inhibitors is influenced by interactions with key residues such as Tyr-20, whose hydroxyl group can form favorable interactions. nih.gov Computational docking of inhibitors into the nicotinamide-binding site has shown a strong correlation between the predicted ligand-enzyme interaction scores and the experimentally determined IC50 values. nih.govresearchgate.net

Table 1: Inhibition of Nicotinamide N-Methyltransferase (NNMT) by Various Analogues

| Compound Class | Key Feature | IC50 (µM) | Reference |

|---|---|---|---|

| Quinolinium Analogues | Promising scaffold | ~ 1 | nih.gov |

| 5-amino-1-methylquinolinium | High membrane permeability | Not specified | researchgate.net |

The Bromodomain and Extra-Terminal Domain (BET) family of proteins (including BRD2, BRD3, and BRD4) are epigenetic readers that are key targets in oncology and inflammation research. nih.govosti.gov These proteins contain two tandem bromodomains, BD1 and BD2, which may have distinct biological functions. nih.gov This has driven the development of inhibitors that are selective for one bromodomain over the other, with the goal of achieving a better therapeutic window compared to pan-BET inhibitors. nih.gov Medicinal chemistry campaigns have led to the discovery of highly potent and selective inhibitors of the BD2 domain. nih.gov One such compound, ABBV-744, demonstrated robust activity in prostate cancer models with fewer of the toxicities associated with pan-BET inhibitors. nih.gov The development of N-methylpicolinamide derivatives has also yielded compounds with greater than 1000-fold selectivity for BD2 over BD1. nih.gov Structural studies have revealed that specific contacts within the BD2 binding pocket are responsible for the high affinity and selectivity of these compounds. osti.gov

Table 2: Selectivity of BET Inhibitors for BD2 over BD1

| Compound | Target | BD1 IC50 (nM) | BD2 IC50 (nM) | Selectivity (BD1/BD2) | Reference |

|---|---|---|---|---|---|

| ABBV-744 | BET family | Not specified | Not specified | Highly BD2 Selective | nih.gov |

| Compound 36 | BRD4 | Not specified | Not specified | 2000-fold | nih.gov |

| CDD-1102 | BRDT | >1000-fold vs BD2 | Low nanomolar | >1000-fold | osti.gov |

| CDD-1349 | BRDT/BRD4 | Not specified | Not specified | 6-fold (BRDT-BD2 vs BRD4-BD2) | osti.gov |

Adenosine (B11128) receptors, particularly the A2A subtype, are important targets in the central nervous system and for inflammatory conditions. Research into ligands for these receptors has identified potent and selective compounds. Adenosine analogues substituted at the 2-position have been found to possess high affinity and selectivity for A2A receptors. nih.gov For example, the radioligand ¹²⁵I-APE was found to bind to two affinity states of the rat striatal A2A adenosine receptor with high affinity (Kd = 1.3 nM and 19 nM). nih.gov While structurally distinct from simple nicotinamides, the development of diverse heterocyclic compounds as A2A antagonists, such as ZM241385, demonstrates that various scaffolds can be optimized for this target. nih.gov The affinity of these ligands is determined by specific interactions within the receptor's binding pocket, and achieving high affinity often involves targeting both hydrophobic and hydrophilic regions. nih.gov

Table 3: Binding Affinities of Ligands for the A2A Adenosine Receptor

| Compound | Receptor | Binding Affinity (Kd or Ki) | Organism/Tissue | Reference |

|---|---|---|---|---|

| ¹²⁵I-APE (High Affinity Site) | A2A | 1.3 ± 0.1 nM (Kd) | Rat Striatal Membranes | nih.gov |

| ¹²⁵I-APE (Low Affinity Site) | A2A | 19 ± 4.5 nM (Kd) | Rat Striatal Membranes | nih.gov |

| [³H]CGS21680 (High Affinity Site) | A2A | 3.9 ± 0.9 nM (Kd) | Rat Striatal Membranes | nih.gov |

| [³H]CGS21680 (Low Affinity Site) | A2A | 51 ± 5.5 nM (Kd) | Rat Striatal Membranes | nih.gov |

G-protein Coupled Receptor (GPCR) Modulation (e.g., mGlu5, P2Y12)

G-protein coupled receptors (GPCRs) are a large family of transmembrane receptors that play a crucial role in cellular signaling and are prominent targets for drug discovery. Analogues of this compound have been investigated for their ability to modulate the activity of specific GPCRs, such as the metabotropic glutamate (B1630785) receptor 5 (mGlu5) and the P2Y12 receptor.

The metabotropic glutamate receptor subtype 5 (mGlu5) has emerged as a promising target for the treatment of central nervous system (CNS) disorders, including schizophrenia. nih.gov Positive allosteric modulators (PAMs) of mGlu5 have shown efficacy in preclinical models of psychosis and cognitive deficits. nih.gov Research has revealed that mGlu5 can form heterodimers with other receptors, such as the serotonin (B10506) 2A (5HT2A) receptor, and this interaction is believed to be important for the antipsychotic-like effects of mGlu2 and 5HT2A ligands. nih.gov The development of selective mGlu5 PAMs represents an active area of research for novel antipsychotic and cognition-enhancing therapies. nih.gov

The P2Y12 receptor, another important GPCR, is a key player in platelet activation and aggregation, making it a critical target for antiplatelet therapies. While direct research on this compound analogues as P2Y12 modulators is not extensively documented in the provided results, the broader class of pyridine derivatives has been explored for various therapeutic applications.

In Vitro Biological Screening and Cellular Mechanism of Action Studies

The therapeutic potential of this compound analogues extends beyond GPCR modulation. In vitro biological screening has unveiled their activity against various pathogens and diseases, prompting further investigation into their cellular mechanisms of action.

Antitubercular Activity of Isonicotinamide-Substituted Derivatives

Tuberculosis (TB) remains a major global health threat, and the emergence of drug-resistant strains necessitates the development of new antitubercular agents. nih.gov Isoniazid (INH), an isonicotinic acid derivative, has been a cornerstone of TB treatment for decades. nih.govjalsnet.comwikipedia.org INH is a prodrug activated by the mycobacterial catalase-peroxidase enzyme KatG, leading to the inhibition of mycolic acid synthesis, a crucial component of the mycobacterial cell wall. jalsnet.comwikipedia.orgnih.gov

The core structure of isonicotinamide (B137802) is vital for its antitubercular effects. nih.gov Modifications to this structure, such as altering the position of the pyridine nitrogen or replacing the pyridine ring, generally lead to a loss of activity. nih.gov However, substitutions at the 2-position of the pyridine ring are tolerated, with some derivatives showing comparable activity to INH. nih.gov The development of new INH derivatives, including those with increased lipophilicity, is an ongoing strategy to enhance their efficacy and combat drug resistance. nih.gov

| Compound | Target/Mechanism | Activity |

| Isoniazid (INH) | Inhibition of mycolic acid synthesis via KatG activation | Potent bactericidal activity against M. tuberculosis jalsnet.comwikipedia.orgnih.gov |

| 2-methyl-INH | - | Antimycobacterial activity comparable to INH nih.gov |

Antitumor and Anticancer Research Applications (Mechanistic Aspects of Action)

Pyridine derivatives, the parent class of this compound, have shown significant promise as anticancer agents. ekb.egekb.eg These compounds can target various signaling pathways and cellular processes implicated in cancer development and progression.

One key area of investigation is the inhibition of protein kinases. For instance, pyridine-2-carboxamide derivatives have been identified as potent and selective inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of T-cell activation. nih.govresearchgate.net By inhibiting HPK1, these compounds can enhance anti-tumor immunity. nih.govresearchgate.net Another important target is the Src homology-2-containing protein tyrosine phosphatase 2 (SHP2), an essential regulator of cell proliferation pathways. nih.govresearchgate.net Novel substituted pyridine carboxamide derivatives have been discovered as potent allosteric inhibitors of SHP2, demonstrating significant antitumor efficacy in preclinical models. nih.govresearchgate.net

Furthermore, some pyridine-based compounds have been found to inhibit key receptor tyrosine kinases involved in tumor angiogenesis, such as VEGFR-2, FGFR2, and PDGFR. ekb.eg The anticancer effects of imidazo[1,2-a]pyridine (B132010) compounds have also been demonstrated, with studies showing their ability to induce apoptosis and inhibit critical signaling pathways like the Akt pathway in breast cancer cells. nih.gov

The enzyme nicotinamide N-methyltransferase (NNMT) has also emerged as a therapeutic target in cancer. nih.govnih.govresearchgate.net NNMT is overexpressed in various cancers and plays a role in tumor growth and metastasis. nih.govnih.gov By catalyzing the methylation of nicotinamide, NNMT can alter cellular metabolism and epigenetic landscapes, contributing to the cancer phenotype. nih.govnih.govresearchgate.net

| Compound Class | Target/Mechanism | Application |

| Pyridine-2-carboxamides | HPK1 Inhibition | Cancer Immunotherapy nih.govresearchgate.net |

| Substituted Pyridine Carboxamides | Allosteric SHP2 Inhibition | Antitumor Therapy nih.govresearchgate.net |

| Pyridine-based compounds | VEGFR-2, FGFR2, PDGFR Inhibition | Anti-angiogenesis ekb.eg |

| Imidazo[1,2-a]pyridines | Induction of apoptosis, Akt pathway inhibition | Breast Cancer nih.gov |

Anti-inflammatory Properties of Related Pyridine Carboxamide Complexes

The pyridine carboxamide scaffold is also a foundation for the development of anti-inflammatory agents. dergipark.org.tracs.org Chronic inflammation is a key component of many diseases, and targeting inflammatory pathways is a major therapeutic strategy. pensoft.net

Metal complexes of pyridine carboxamide derivatives have shown significant anti-inflammatory activity. dergipark.org.trnih.gov Coordination of these ligands to metal ions can enhance their biological effects. nih.gov For example, some transition metal complexes of pyridine-based Schiff bases have demonstrated potent anti-inflammatory effects in animal models, in some cases exceeding the activity of standard non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac. nih.gov The mechanism of action for these complexes may involve the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of prostaglandin (B15479496) synthesis. nih.gov

Similarly, thiazolo[4,5-b]pyridin-2-one derivatives have been synthesized and evaluated for their anti-inflammatory properties, with some compounds showing greater potency than ibuprofen (B1674241) in in vivo models. pensoft.net The anti-inflammatory activity of these and other related heterocyclic compounds is often assessed using the carrageenan-induced paw edema model in rats. pensoft.netnih.govarabjchem.org

| Compound Class | Proposed Mechanism | In Vivo Model |

| Metal complexes of pyridine carboxamides | COX inhibition | Carrageenan-induced paw edema nih.gov |

| Thiazolo[4,5-b]pyridin-2-ones | - | Carrageenan-induced paw edema pensoft.net |

Applications in Chemical Synthesis and Analytical Methodologies

Role as a Key Intermediate and Building Block in Complex Organic Synthesis

2-Bromo-N-methylisonicotinamide serves as a crucial building block in organic synthesis, a process that involves the creation of complex molecules from simpler ones. sciencedaily.com The bromine atom on the pyridine (B92270) ring is a key functional group that can be readily displaced or participate in cross-coupling reactions, allowing for the introduction of various substituents and the formation of new carbon-carbon or carbon-heteroatom bonds. This reactivity is fundamental to the construction of more intricate molecular architectures. nih.gov

For instance, the pyridine nitrogen and the bromo substituent can be involved in the synthesis of fused heterocyclic systems. One notable example is the synthesis of the (R)-tert-butyl(2-bromo-9-methyl-6,7,8,9-tetrahydro-5H-pyrido[2,3-b]indol-6-yl)(methyl)carbamate building block. researchgate.net In this multi-step process, a racemic intermediate is prepared from 2-bromo-6-(1-methylhydrazinyl)pyridine (B8659379) sulfate (B86663) salt, which highlights the utility of brominated pyridine derivatives in constructing complex, pharmaceutically relevant scaffolds. researchgate.net The ability to perform such transformations makes this compound and related bromo-organic compounds valuable intermediates in medicinal chemistry and drug discovery. nih.govnih.gov

Utility in Agrochemical Development and Synthesis

The nicotinamide (B372718) framework, of which this compound is a derivative, is a well-established pharmacophore in the agrochemical industry. mdpi.com Nicotinic acid and its derivatives are known to exhibit a wide range of biological activities and have been successfully incorporated into commercial products for crop protection. mdpi.com These include herbicides, insecticides, and fungicides. mdpi.com

The development of new agrochemicals often involves the synthesis and screening of numerous derivatives of a lead compound. In this context, this compound can serve as a valuable starting material or intermediate. The bromo substituent provides a convenient handle for synthetic modification, allowing chemists to systematically alter the molecule's structure to optimize its biological activity, selectivity, and environmental profile. For example, by replacing the bromine atom with different functional groups, researchers can fine-tune the compound's properties to target specific pests or diseases while minimizing harm to non-target organisms and the environment.

Development of Derivatization Reagents for Analytical Chemistry

Derivatization is a common strategy in analytical chemistry to improve the detectability and separation of analytes. research-solution.comresearchgate.net This process involves chemically modifying the target molecule to enhance its physicochemical properties, such as volatility for gas chromatography (GC) or its ability to be ionized for mass spectrometry (MS). research-solution.comchemcoplus.co.jp

Applications in HPLC-MS/MS for Metabolomics and Other Biological Organic Acid Analyses

In the field of metabolomics and the analysis of biological organic acids, high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a powerful analytical technique. researchgate.net However, many small organic acids are difficult to analyze directly due to their high polarity and poor ionization efficiency. Derivatization can overcome these challenges.

While specific applications of this compound as a derivatization reagent for HPLC-MS/MS are not extensively documented in the provided search results, the principle of using reagents to modify analytes is well-established. nih.govmdpi.com For instance, reagents that introduce a permanently charged or easily ionizable group onto the analyte can significantly enhance its signal in the mass spectrometer. The N-methylisonicotinamide structure could potentially be modified to create a reagent that reacts with specific functional groups on organic acids, thereby improving their detection in complex biological matrices.

Utilization in Spectrofluorimetric Determinations

Spectrofluorimetry is a highly sensitive analytical technique that measures the fluorescence of a sample. nih.gov For non-fluorescent or weakly fluorescent compounds, derivatization with a fluorogenic reagent can produce a highly fluorescent product, enabling their quantification at very low concentrations. nih.gov

A study has demonstrated the use of N1-methyl nicotinamide chloride, a related compound, as a fluorigenic agent for the determination of drugs containing active methylene (B1212753) groups. nih.gov The reaction between the drug and the reagent in an alkaline medium, followed by acidification, yields a highly fluorescent product that can be measured quantitatively. nih.gov This principle suggests that this compound could be similarly employed or modified to act as a derivatization reagent in spectrofluorimetric analysis, potentially for different classes of analytes. The presence of the bromine atom could also be exploited to quench or enhance fluorescence, offering further possibilities for analytical method development.

Coordination Chemistry: Metal Complexation with Pyridine Carboxamide Ligands for Supramolecular Assembly

Pyridine carboxamide derivatives are effective chelating agents that can form stable complexes with a variety of metal ions due to the presence of nitrogen and oxygen donor atoms. ias.ac.in This ability to coordinate with metals is central to the field of coordination chemistry and the construction of supramolecular assemblies. nih.gov These are large, well-organized structures formed through non-covalent interactions between molecules. nih.govresearchgate.net

The general class of pyridine carboxamide ligands has been shown to react with metal ions like copper(II) and zinc(II) to form mono- and polynuclear complexes with diverse structures and properties. ias.ac.innih.govrsc.org For example, the reaction of pyridine dicarboxamide ligands with copper(II) acetate (B1210297) can lead to the formation of tricopper(II) complexes. nih.govrsc.org Similarly, zinc(II) complexes with N-(furan-2-ylmethyl)-2-pyridinecarboxamide and N-(thiophen-2-ylmethyl)-2-pyridine-carboxamide have been synthesized and characterized. ias.ac.in The coordination of the ligand to the metal often occurs through the pyridine nitrogen and the deprotonated carboxamide oxygen. ias.ac.innih.gov The resulting metal complexes can exhibit interesting properties and have potential applications in areas such as catalysis, materials science, and bioinorganic chemistry. The specific structure of this compound, with its potential coordination sites, makes it a candidate for forming such metal complexes and contributing to the development of new supramolecular architectures.

Future Perspectives and Emerging Research Avenues for 2 Bromo N Methylisonicotinamide

Rational Design and Computational Chemistry Approaches in Analog Development

The development of analogs of 2-Bromo-N-methylisonicotinamide is heavily reliant on rational design principles, significantly augmented by computational chemistry. The primary goal is to enhance potency, selectivity, and pharmacokinetic properties. Given that the isonicotinamide (B137802) scaffold is a key feature in inhibitors of bromodomain and extra-terminal domain (BET) proteins, it is plausible that this compound targets similar acetyl-lysine binding pockets. mdpi.comoncotarget.com

Computer-aided drug design (CADD) serves as a powerful tool in this endeavor. nih.govmdpi.comnih.gov Techniques such as structure-based virtual screening (SBVS) can be employed to dock potential analogs into the binding sites of various bromodomains, such as BRD4, BRD7, and BRD9. nih.govnih.gov This allows for the prediction of binding affinities and the identification of key interactions. For instance, the conserved asparagine residue crucial for recognizing acetylated lysine (B10760008) in many bromodomains would be a focal point for designing analogs that can form strong hydrogen bonds. mdpi.com

Furthermore, the construction of a free energy landscape and the characterization of water profiles within the binding pocket can provide deeper insights into the binding mechanism and opportunities for structural optimization. nih.gov By understanding the energetic penalties and contributions of displacing water molecules, medicinal chemists can design more effective inhibitors. The development of selective inhibitors for specific bromodomains, such as the differentiation between BRD7 and the highly homologous BRD9, presents a significant challenge due to their high sequence similarity. tandfonline.com Computational approaches are instrumental in identifying subtle differences in their binding sites that can be exploited for selective targeting.

Exploration of Novel Biological Targets for Therapeutic Intervention

While the initial focus for isonicotinamide derivatives has been on BET bromodomains, the vast landscape of the human genome and proteome offers numerous other potential biological targets for this compound and its analogs. The exploration of these novel targets is a critical avenue for future research.

Bromodomains themselves represent a large family of proteins beyond the BET subfamily, and many are still considered underexplored. nih.gov Developing chemical probes, which are potent and selective small molecules, is essential to elucidate the biological functions of these less-studied bromodomains, such as those within the CBP/p300 transcriptional coactivators. nih.gov High-quality chemical probes targeting these proteins can help validate them as therapeutic targets in various diseases, including cancer and inflammatory conditions. nih.govnih.gov

Beyond bromodomains, other protein families that recognize acetylated lysine or possess similar binding motifs could be potential targets. For example, pyridine (B92270) carboxamide derivatives have been investigated as inhibitors of other enzymes, such as succinate (B1194679) dehydrogenase (SDH) in the context of antifungal agents and urease. nih.govmdpi.com Additionally, recent studies have identified pyridine carboxamide derivatives as potent allosteric inhibitors of SHP2, a critical regulator in cancer signaling pathways. nih.govresearchgate.net Another study highlighted a pyridine carboxamide derivative as a prodrug activated by an amidase in Mycobacterium tuberculosis, suggesting a novel approach to antimicrobial therapy. asm.org These findings open up the possibility that this compound could be repurposed or its analogs designed to target these or other novel enzymatic pathways.

Advancements in Scalable Synthetic Methodologies and Process Optimization

The translation of a promising chemical entity from a laboratory curiosity to a viable therapeutic candidate or research tool necessitates the development of scalable and efficient synthetic routes. For this compound, this involves addressing the challenges associated with the synthesis of substituted pyridines and the optimization of the amidation reaction.

The synthesis of polysubstituted pyridines can be complex, often requiring multi-step sequences. researchgate.net Researchers are continuously developing more modular and efficient methods. scispace.com One of the key challenges is achieving regioselectivity, particularly the functionalization at the meta-position of the pyridine ring, which is notoriously difficult. innovations-report.comuni-muenster.de Recent breakthroughs in this area, such as strategies involving temporary de-aromatization, could provide new avenues for synthesizing a diverse range of pyridine-based compounds. innovations-report.comuni-muenster.de For the bromo-substitution, scalable syntheses of intermediates like 5,5'-dibromo-2,2'-bipyridine (B102527) and 2-bromoisonicotinic acid are crucial. nih.govnih.gov

The amidation step, which forms the N-methylisonicotinamide core, also requires careful optimization for large-scale production. This includes the selection of appropriate coupling reagents, bases, and solvents to ensure high yield, purity, and atom economy while considering cost, safety, and toxicity. acs.orgacs.orgscribd.com Enzymatic methods, such as the use of lipases for selective amidation, offer a green chemistry alternative to traditional chemical synthesis, potentially providing high regioselectivity under mild conditions. nih.gov Furthermore, direct transamidation reactions are being explored as a more atom-economical approach. mdpi.com

Interdisciplinary Research Integrating Chemical Biology and Material Science Applications

The utility of this compound and its derivatives extends beyond traditional pharmacology, entering the realms of chemical biology and materials science.

In chemical biology, these compounds can be developed into sophisticated molecular tools. By attaching a functional handle, such as a biotin (B1667282) tag or a photo-reactive group, to a selective bromodomain inhibitor, researchers can create chemical probes for various applications. nih.govacs.org These probes can be used for chemiprecipitation to identify protein complexes, for fluorescence recovery after photobleaching (FRAP) assays to study target engagement in living cells, and as a basis for developing proteolysis-targeting chimeras (PROTACs) that can induce the degradation of the target protein. mdpi.comnih.gov

In the field of materials science, the pyridine and nicotinamide (B372718) motifs present in this compound offer intriguing possibilities. Pyridine-containing compounds are known to be versatile building blocks for functional materials, including those used in photovoltaics and organic light-emitting diodes (OLEDs). nih.govresearchgate.net The ability of isonicotinamide to form coordination polymers and participate in supramolecular assemblies through hydrogen bonding makes it a valuable component in crystal engineering. mdpi.com The bromine atom on the pyridine ring provides a reactive handle for further functionalization, such as through Suzuki or Stille coupling reactions, allowing for the creation of more complex and functional materials. researchgate.netnih.gov The development of nicotinamide-based hydrogels for potential transdermal drug delivery also highlights the potential of these scaffolds in smart materials. nih.gov

Q & A

Q. What safety protocols are essential for handling this compound in the laboratory?

- Precautions :

- Use fume hoods and PPE (gloves, goggles).

- Avoid inhalation; store in airtight containers at 4°C.

- Refer to SDS for spill management (neutralize with sodium bicarbonate) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.